molecular formula C10H11N3OS B061808 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide CAS No. 169058-47-3

3-methyl-4H-1,4-benzothiazine-2-carbohydrazide

Cat. No.: B061808
CAS No.: 169058-47-3
M. Wt: 221.28 g/mol
InChI Key: VRJBHUOXEDABKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-4H-1,4-benzothiazine-2-carbohydrazide is a heterocyclic compound with the molecular formula C10H11N3OS.

Mechanism of Action

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Related compounds such as 1,4-benzothiazine carboxylates have been synthesized by cyclocondensing β-keto esters with 2-aminobenzenethiols . The exact interaction of 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide with its targets and the resulting changes are subjects of ongoing research.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4H-1,4-benzothiazine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-methyl-4H-1,4-benzothiazine-2-carbohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-4H-1,4-benzothiazine-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Methyl-4H-1,4-benzothiazine-2-carbohydrazide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N3OS. Its structure features a benzothiazine core with a methyl group and a carbohydrazide substituent. This unique arrangement contributes to its chemical reactivity and biological properties, allowing for various applications in medicinal chemistry and material science.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus, with notable results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/ml
Escherichia coli250 µg/ml
Klebsiella pneumoniae250 µg/ml

These findings suggest that derivatives of this compound could serve as potential alternatives to traditional antibiotics, especially in the face of rising antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For instance, derivatives were synthesized and evaluated for their effects on HT-29 human colon cancer cells. The results indicated:

Compound GI50 (µM) Activity Level
AR13<10High
AR15<10High
AR5<70Moderate

These compounds demonstrated significant cytotoxic effects, highlighting their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. Molecular docking studies have suggested that this compound can bind to enzymes and receptors associated with bacterial resistance mechanisms and cancer cell proliferation. This interaction may inhibit critical pathways involved in disease progression .

Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

  • Study on Antimicrobial Efficacy : A research team evaluated multiple derivatives for their antibacterial activity against resistant strains of bacteria. The study utilized disk diffusion and microdilution methods to assess efficacy.
  • Anticancer Research : Another study focused on the synthesis of benzothiazine derivatives and their cytotoxic effects on various cancer cell lines. The results indicated that specific modifications in the molecular structure significantly enhanced anticancer activity.

Synthesis Methods

The synthesis of this compound typically involves reactions between 2-amino-5-substituted-thiophenol and various reagents. A common method includes cyclization with hydrazine hydrate under reflux conditions .

Synthetic Route Example

  • Reagents :
    • 2-amino-5-substituted-thiophenol
    • Hydrazine hydrate
    • Ethanol
  • Procedure :
    • Combine the reagents in ethanol.
    • Reflux the mixture for several hours.
    • Isolate the product through crystallization.

This method can be optimized using ultrasound irradiation to enhance yields and reaction rates .

Properties

IUPAC Name

3-methyl-4H-1,4-benzothiazine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-6-9(10(14)13-11)15-8-5-3-2-4-7(8)12-6/h2-5,12H,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJBHUOXEDABKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C2N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369440
Record name 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169058-47-3
Record name 3-methyl-4H-1,4-benzothiazine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.